Cas no 90840-02-1 (1-(2-methoxyphenyl)-1H-pyrazol-3-amine)

1-(2-Methoxyphenyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a 2-methoxyphenyl group at the 1-position and an amino group at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both electron-donating methoxy and amino groups enhances its versatility as an intermediate in organic synthesis, particularly in the development of biologically active molecules. Its well-defined aromatic and heterocyclic framework makes it valuable for constructing complex scaffolds in medicinal chemistry. The compound’s stability and functional group compatibility further support its use in targeted synthetic pathways.
1-(2-methoxyphenyl)-1H-pyrazol-3-amine structure
90840-02-1 structure
Product name:1-(2-methoxyphenyl)-1H-pyrazol-3-amine
CAS No:90840-02-1
MF:C10H11N3O
MW:189.213841676712
CID:995158
PubChem ID:17939944

1-(2-methoxyphenyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxyphenyl)-1H-pyrazol-3-amine
    • SCHEMBL3283958
    • 90840-02-1
    • AKOS012334056
    • EN300-119595
    • AM20041380
    • Inchi: InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-8(9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12)CopyCopied
    • InChI Key: KMGKABOMYQLLDJ-VKHHSAQNSA-FCopyCopied
    • SMILES: COc1ccccc1n2ccc(n2)NCopyCopied

Computed Properties

  • Exact Mass: 189.090211983g/mol
  • Monoisotopic Mass: 189.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 370.6±22.0 °C at 760 mmHg
  • Flash Point: 185.7±28.7 °C

1-(2-methoxyphenyl)-1H-pyrazol-3-amine Security Information

1-(2-methoxyphenyl)-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-119595-2.5g
1-(2-methoxyphenyl)-1H-pyrazol-3-amine
90840-02-1
2.5g
$2127.0 2023-06-08
Enamine
EN300-119595-0.5g
1-(2-methoxyphenyl)-1H-pyrazol-3-amine
90840-02-1
0.5g
$847.0 2023-06-08
Enamine
EN300-119595-5.0g
1-(2-methoxyphenyl)-1H-pyrazol-3-amine
90840-02-1
5g
$3147.0 2023-06-08
Enamine
EN300-119595-10.0g
1-(2-methoxyphenyl)-1H-pyrazol-3-amine
90840-02-1
10g
$4667.0 2023-06-08
Enamine
EN300-119595-250mg
1-(2-methoxyphenyl)-1H-pyrazol-3-amine
90840-02-1
250mg
$538.0 2023-10-03
Enamine
EN300-119595-10000mg
1-(2-methoxyphenyl)-1H-pyrazol-3-amine
90840-02-1
10000mg
$4667.0 2023-10-03
Enamine
EN300-119595-50mg
1-(2-methoxyphenyl)-1H-pyrazol-3-amine
90840-02-1
50mg
$252.0 2023-10-03
Enamine
EN300-119595-2500mg
1-(2-methoxyphenyl)-1H-pyrazol-3-amine
90840-02-1
2500mg
$2127.0 2023-10-03
Enamine
EN300-119595-0.05g
1-(2-methoxyphenyl)-1H-pyrazol-3-amine
90840-02-1
0.05g
$252.0 2023-06-08
Enamine
EN300-119595-1.0g
1-(2-methoxyphenyl)-1H-pyrazol-3-amine
90840-02-1
1g
$1086.0 2023-06-08

Additional information on 1-(2-methoxyphenyl)-1H-pyrazol-3-amine

Introduction to 1-(2-methoxyphenyl)-1H-pyrazol-3-amine (CAS No. 90840-02-1)

1-(2-methoxyphenyl)-1H-pyrazol-3-amine, also known by its CAS number 90840-02-1, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The presence of the methoxyphenyl group in its structure further enhances its potential for various therapeutic applications.

The chemical structure of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine consists of a pyrazole ring attached to a 2-methoxyphenyl group. The methoxy substituent on the phenyl ring contributes to the compound's lipophilicity and can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This makes it an attractive candidate for drug development.

Recent studies have highlighted the potential of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory properties of this compound. The researchers found that 1-(2-methoxyphenyl)-1H-pyrazol-3-amine effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it could be a promising candidate for the treatment of inflammatory diseases.

In another study published in the European Journal of Medicinal Chemistry in 2023, researchers explored the potential of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine as an anti-cancer agent. The compound was tested against a panel of human cancer cell lines, including breast, lung, and colon cancer cells. The results showed that it exhibited significant cytotoxicity against these cancer cells, with IC50 values in the low micromolar range. Further investigation revealed that the compound induced apoptosis through the activation of caspase pathways.

The pharmacokinetic properties of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine have also been studied extensively. A study published in Pharmaceutical Research in 2021 evaluated its oral bioavailability and distribution in rats. The results indicated that the compound has good oral bioavailability and is rapidly absorbed from the gastrointestinal tract. It also showed favorable distribution to various tissues, including liver, kidney, and lung, which are common sites for inflammation and cancer.

In addition to its therapeutic potential, 1-(2-methoxyphenyl)-1H-pyrazol-3-amine has been used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. For example, a study published in Organic Letters in 2020 described a novel synthetic route to prepare substituted pyrazoles using 1-(2-methoxyphenyl)-1H-pyrazol-3-amine as a starting material. This synthetic method has been widely adopted by researchers and pharmaceutical companies for the development of new drug candidates.

The safety profile of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine has also been evaluated in preclinical studies. Toxicological assessments have shown that it has a favorable safety margin at therapeutic doses. However, as with any new chemical entity (NCE), further studies are needed to fully understand its long-term safety and potential side effects.

In conclusion, 1-(2-methoxyphenyl)-1H-pyrazol-3-amine (CAS No. 90840-02-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.

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